molecular formula C7H6N2O5 B106355 3,5-Dinitrobenzyl alcohol CAS No. 71022-43-0

3,5-Dinitrobenzyl alcohol

Cat. No.: B106355
CAS No.: 71022-43-0
M. Wt: 198.13 g/mol
InChI Key: GPHYIQCSMDYRGJ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzyl alcohol (C₇H₆N₂O₅, MW: 198.13 g/mol) is a nitro-substituted benzyl alcohol derivative characterized by two nitro (-NO₂) groups at the 3- and 5-positions of the benzene ring (Figure 1). It has a melting point of 88–91°C and is commonly utilized as a synthetic intermediate in organic chemistry, particularly for preparing heterocycles, antitubercular agents, and derivatization reagents . Its electron-withdrawing nitro groups enhance electrophilic reactivity, making it valuable in multi-step syntheses despite challenges in desymmetrization and yield optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Nitration: One common method involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at the 3 and 5 positions of the benzene ring.

    Stepwise Synthesis: Another approach involves the stepwise nitration of benzyl alcohol, first forming mononitrobenzyl alcohol, followed by further nitration to introduce the second nitro group.

Industrial Production Methods: Industrial production of 3,5-dinitrobenzyl alcohol typically involves the controlled nitration of benzyl alcohol under optimized conditions to ensure high yield and purity. The reaction is carried out in large-scale reactors with precise temperature and concentration control to minimize side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dinitrobenzyl alcohol can undergo oxidation to form 3,5-dinitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The hydroxymethyl group can be substituted with various functional groups through reactions with appropriate reagents. For example, reaction with p-toluenesulfonyl chloride yields 3,5-dinitrobenzyl p-toluenesulfonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, acidic conditions.

    Substitution: p-Toluenesulfonyl chloride, pyridine, room temperature.

Major Products:

    Oxidation: 3,5-Dinitrobenzaldehyde.

    Reduction: 3,5-Diaminobenzyl alcohol.

    Substitution: 3,5-Dinitrobenzyl p-toluenesulfonate.

Scientific Research Applications

Analytical Chemistry

Derivatization Agent
3,5-Dinitrobenzyl alcohol is frequently employed as a derivatization agent in high-performance liquid chromatography (HPLC). It is used to form derivatives that enhance the UV absorbance of certain compounds, thereby improving detection sensitivity. For instance, its derivatives have been utilized to convert monocarboxylic acids into highly UV-absorbing derivatives, facilitating their analysis in complex mixtures .

Case Study: Derivatization of Alcohols
A study detailed a simplified procedure for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride to form 3,5-dinitrobenzoate esters. This method allows for effective analysis at low concentrations in aqueous solutions, showcasing its utility in environmental and biological sample analysis .

Organic Synthesis

Synthesis of Esters and Sulfonates
this compound can react with p-toluenesulfonyl chloride to produce 3,5-dinitrobenzyl p-toluenesulfonate. This transformation is valuable for creating intermediates in organic synthesis . The alcohol can also be converted into various esters through reactions with carboxylic acids or acid chlorides.

Biochemical Applications

Cell Biology and Gene Therapy
In bioprocessing and cell culture applications, this compound has been noted for its role in enhancing transfection efficiency in gene therapy protocols. Its properties allow it to facilitate the delivery of genetic material into cells .

Summary Table of Applications

Application AreaDescriptionReference
Analytical ChemistryDerivatization agent for HPLC to enhance UV detection sensitivity
Organic SynthesisReacts with p-toluenesulfonyl chloride to form sulfonates; used to synthesize esters
Biochemical ApplicationsEnhances transfection efficiency in gene therapy and cell culture applications

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzyl alcohol involves its reactivity due to the presence of nitro groups and the hydroxymethyl group. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The hydroxymethyl group can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The table below compares key properties of 3,5-dinitrobenzyl alcohol with structurally related benzyl alcohols:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₇H₆N₂O₅ 198.13 88–91 -NO₂, -CH₂OH
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.02 Not reported -Cl, -CH₂OH
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 Not reported -F, -CH₂OH
3,5-Diaminobenzyl alcohol C₇H₁₀N₂O 138.17 Not reported -NH₂, -CH₂OH
3,5-di-tert-Butyl-4-hydroxybenzyl alcohol C₁₅H₂₄O₂ 236.35 Not reported -OH, -C(CH₃)₃

Key Observations :

  • Nitro vs. Halogen Substituents : The nitro groups in this compound significantly increase molecular weight and polarity compared to chloro or fluoro analogs. This enhances its suitability for crystallization-based purification and derivatization reactions .
  • Amino Groups: 3,5-Diaminobenzyl alcohol (C₇H₁₀N₂O) exhibits reduced steric hindrance and increased nucleophilicity due to -NH₂ groups, making it a precursor for Schiff base or coordination chemistry .
  • Bulkier Substituents: 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (C₁₅H₂₄O₂) has antioxidant applications due to its sterically hindered phenolic structure .

This compound

  • Heterocycle Synthesis : Serves as a starting material for 1-azido-3-(azidomethyl)-5-iodobenzene, a precursor to heterocyclic compounds, albeit with moderate yields (~30%) due to desymmetrization challenges .
  • Antitubercular Agents : Converted to benzyl halides for alkylating tetrazole and oxadiazole derivatives, showing high activity against Mycobacterium tuberculosis .
  • Derivatization : Used to synthesize 3,5-dinitrobenzoates via microwave-assisted green chemistry, avoiding toxic reagents like PCl₅ .

Halogenated Analogs

  • 3,5-Dichlorobenzyl Alcohol: Limited data on applications, but chloro groups may facilitate nucleophilic substitution reactions in pharmaceuticals or agrochemicals.

3,5-Diaminobenzyl Alcohol

  • Potential for metal-organic frameworks (MOFs) or polymer synthesis due to dual -NH₂ and -OH functionalities .

Biological Activity

3,5-Dinitrobenzyl alcohol (CAS No. 71022-43-0) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

This compound is characterized by the presence of two nitro groups at the meta positions of the benzyl ring, which significantly influences its biological properties. The molecular structure can be depicted as follows:

C7H6N2O5\text{C}_7\text{H}_6\text{N}_2\text{O}_5

Antitubercular Activity

Research indicates that this compound derivatives exhibit significant antitubercular activity. A study highlighted that certain analogues showed moderate inhibitory potency against Mycobacterium tuberculosis thymidylate kinase, a critical enzyme for bacterial survival. The structure-activity relationship (SAR) demonstrated that the presence of nitro groups at the meta positions is crucial for enhancing antimycobacterial activity .

Table 1: Antimycobacterial Activity Data

CompoundMIC (μM)Cytotoxicity (MRC-5)
This compound1.6None detected
Analogue A0.15Low
Analogue B50Moderate

Antifungal Activity

In addition to its antitubercular properties, this compound has shown promising antifungal activity. A study evaluated various derivatives against Candida species and found that ethyl 3,5-dinitrobenzoate exhibited potent antifungal effects with a minimum inhibitory concentration (MIC) of 125 µg/mL against Candida albicans and other strains .

Table 2: Antifungal Activity Data

CompoundTarget OrganismMIC (µg/mL)
Ethyl 3,5-dinitrobenzoateCandida albicans125
Propyl 3,5-dinitrobenzoateCandida krusei100
Ethyl 3,5-dinitrobenzoateCandida tropicalis500

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Antimycobacterial Mechanism : The compound's efficacy against M. tuberculosis is attributed to its ability to interfere with cofactor biosynthesis and reduction processes critical for bacterial survival .
  • Antifungal Mechanism : Studies suggest that the antifungal action may involve disruption of ergosterol synthesis in fungal cell membranes, leading to cell lysis .

Toxicological Profile

Despite its biological activities, the toxicological profile of this compound indicates low acute toxicity. Long-term exposure studies have not identified significant chronic effects; however, caution is advised due to potential irritation upon contact and environmental hazards .

Table 3: Toxicological Data

EndpointResult
Acute ToxicityLow
Chronic EffectsNot significant
Environmental ImpactHarmful to aquatic organisms

Case Studies

  • Study on Antitubercular Activity : A series of quinazolinone derivatives containing the dinitrobenzyl moiety were synthesized and tested for their antimycobacterial properties. The results indicated that structural modifications significantly impacted their activity levels, emphasizing the role of nitro groups in enhancing efficacy against M. tuberculosis .
  • Antifungal Efficacy Evaluation : In a comparative study of various dinitrobenzoate derivatives against fungal pathogens, ethyl and propyl esters were identified as having substantial antifungal properties. The study employed microdilution methods to determine MIC values and elucidated potential mechanisms involving cell membrane disruption .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dinitrobenzyl alcohol, and how do reaction conditions influence yield?

  • Methodology : this compound is often synthesized via nitration of benzyl alcohol derivatives. For example, oxidation of this compound to 3,5-dinitrobenzaldehyde can be achieved using quinolinium chlorochromate in dichloromethane under reflux (65% yield) . Alternatively, methanesulfonate derivatives are prepared by reacting this compound with methanesulfonyl chloride in dry THF, catalyzed by triethylamine, yielding 96% of the product . Key factors include solvent choice (e.g., THF for stability), temperature control (0°C to room temperature), and stoichiometric ratios of reagents.

Q. How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?

  • Methodology : Characterization involves:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments and methylene (-CH2_2OH) signals (e.g., δ 5.40 ppm for CH2_2O in methanesulfonate derivatives) .
  • IR : Peaks at 3399 cm1^{-1} (O-H stretch) and 1541 cm1^{-1} (asymmetric NO2_2 stretch) .
  • Mass spectrometry : EI-MS and HRMS for molecular ion confirmation (e.g., m/z 276 [M+^+] for methanesulfonate derivatives) .
  • Melting point : 204–208°C for the pure compound .

Advanced Research Questions

Q. How can researchers address stability challenges during derivatization of this compound into reactive intermediates?

  • Methodology : Benzylic methanesulfonates (e.g., 3,5-dinitrobenzyl methanesulfonate) are preferred over halides due to superior stability. These derivatives are synthesized under inert atmospheres (N2_2) to prevent oxidation and stored at -20°C in anhydrous solvents . Stability is enhanced by avoiding prolonged exposure to light and moisture, which can hydrolyze nitro groups or sulfonate esters.

Q. What strategies are employed to resolve analytical challenges in detecting this compound metabolites in environmental samples?

  • Methodology : Multi-residue protocols (e.g., EPA Methods C and E) are used for plant/animal tissue analysis. Confirmatory methods like LC-MS/MS are critical for distinguishing this compound from structurally similar metabolites (e.g., pendimethalin derivatives). Radiolabeled validation (e.g., 14C^{14}C) ensures recovery efficiency when traditional methods fail .

Q. How is this compound utilized in synthesizing functional materials, such as porphyrins or liquid crystal alignment agents?

  • Methodology :

  • Porphyrin synthesis : 3,5-Dinitrobenzaldehyde (derived from this compound) condenses with pyrrole in propionic acid to form tetrakis(3,5-dinitrophenyl)porphyrin (H2_2T(3,5-DNP)P), a precursor for metal complexes. Purification involves column chromatography on basic alumina with pyridine elution .
  • Liquid crystals : this compound derivatives enhance UV reliability in alignment films by stabilizing molecular orientation through nitro group interactions .

Q. Methodological Considerations Table

Application Key Parameters References
Synthesis Solvent (THF, CH2_2Cl2_2), catalyst (triethylamine), inert atmosphere (N2_2)
Derivatization Methanesulfonyl chloride stoichiometry, temperature control (0°C → RT)
Metabolite Analysis LC-MS/MS, radiolabeled validation, multi-residue protocols
Material Science Condensation reactions (porphyrins), nitro group stabilization (liquid crystals)

Properties

IUPAC Name

(3,5-dinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYIQCSMDYRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221262
Record name 3,5-Dinitrobenzyl alcohol
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Molecular Weight

198.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71022-43-0
Record name 3,5-Dinitrobenzenemethanol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-dinitrobenzyl alcohol
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Record name 3,5-DINITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (2.85 g, 75.4 mmol) in dry THF (40 mL) at 0° C. was added a solution of 3,5-dinitrobenzoic acid (8.0 g, 37.7 mmol) in THF (20 mL), followed by the addition of BF3.OEt2 (12.5 mL, 98.0 mmol). The resulting mixture was warmed to 25° C. and stirred for 1 hour after which the reaction was quenched with 1 M HCl. The aqueous phase was extracted with DCM and the organic phase was then washed with saturated Na2CO3. The organic phase was dried over MgSO4 and evaporated under reduced pressure to give the title compound 6 as an orange solid (5.01 g, 25.3 mmol, 67%). 1H NMR (400 MHz, ((CD3)2C)) δ 8.91 (t, J=0.4 Hz, 1H), 8.57 (dd, J=1.2, 2.0 Hz, 2H), 4.93 (d, J=5.2 Hz, 2H), 3.57 (bs, 1H); 13C NMR (75 MHz, (CD3)2CO) δ 149.4, 148.4 (2C), 127.0 (2C), 117.6, 62.8; HRMS (ESI) Calculated for C7H5N2O5 [M−H]−: 197.0204. Found: 197.0200. m.p.: 89° C.
Name
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzoic acid (213.0 g, 1.00 mol) in anhydrous THF (1500 mL) at 0° C. was added borane-tetrahydrofuran complex (1.5 L of 1M in THF, 1.50 mol) over 1 h. The resulting heterogeneous mixture was stirred at 0° C. for 3 h and at 25° C. for 18 h. The resulting homogeneous solution was quenched with H2O and concentrated in vacuo until solids were present. The solids were filtered, washed with H2O and dissolved in EtOAc. The aqueous filtrate was extracted with EtOAc. The combined organics were washed with aqueous NaHCO3 and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 176.0 g (89%) of the sub-title compound as a solid which was used without further purification.
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dinitrobenzyl alcohol
3,5-Dinitrobenzyl alcohol
3,5-Dinitrobenzyl alcohol
3,5-Dinitrobenzyl alcohol
3,5-Dinitrobenzyl alcohol

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